2,5-Dimethoxy-3-methyl-6-nonadecyl-[1,4]benzoquinone
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Overview
Description
Preparation Methods
The synthesis of 2,5-Dimethoxy-3-methyl-6-nonadecyl-[1,4]benzoquinone involves several steps. One common method includes the use of Pd(0)-catalyzed Stille coupling . This reaction typically involves the coupling of a halogenated benzoquinone with an organostannane compound under specific conditions to yield the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
2,5-Dimethoxy-3-methyl-6-nonadecyl-[1,4]benzoquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ceric ammonium nitrate for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying redox reactions and electron transfer processes . In biology, it is utilized in proteomics research to study protein interactions and functions . Industrially, it can be used in the synthesis of other complex organic molecules .
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-3-methyl-6-nonadecyl-[1,4]benzoquinone involves its redox properties. The compound can donate electrons, which allows it to participate in electron transfer processes within cells . This electron-donating ability is crucial for its antioxidant properties, as it can neutralize free radicals and reduce oxidative damage . The molecular targets and pathways involved include the electron transport chain in mitochondria, where the compound can enhance ATP production and protect against oxidative stress .
Comparison with Similar Compounds
2,5-Dimethoxy-3-methyl-6-nonadecyl-[1,4]benzoquinone is similar to other benzoquinone derivatives, such as 2,6-dimethoxy-1,4-benzoquinone and 2,3-dimethoxy-5-hydroxymethyl-6-methyl-1,4-benzoquinone . its unique nonadecyl side chain distinguishes it from these compounds, providing it with distinct physical and chemical properties . This uniqueness makes it particularly valuable in specific research applications where these properties are advantageous .
Properties
Molecular Formula |
C28H48O4 |
---|---|
Molecular Weight |
448.7 g/mol |
IUPAC Name |
2,5-dimethoxy-3-methyl-6-nonadecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C28H48O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-26(30)27(31-3)23(2)25(29)28(24)32-4/h5-22H2,1-4H3 |
InChI Key |
LWUFLFCSIAGKGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)C)OC |
Origin of Product |
United States |
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